molecular formula C22H14N2O3 B2818665 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one CAS No. 263563-32-2

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2818665
CAS No.: 263563-32-2
M. Wt: 354.365
InChI Key: PGFRUTJOLJRWAG-UHFFFAOYSA-N
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Description

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative characterized by a benzo[f]chromen-3-one core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-24-21(27-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRUTJOLJRWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the use of iodine as a catalyst to facilitate the cyclization process . Industrial production methods may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction .

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Benzocoumarin Derivatives with Pyrazole/Pyrimidine Substituents Compounds such as 2-(E)-3-(thiazol-2-ylimino)propanoyl)-3H-benzo[f]chromen-3-one (11) and 7-(3-oxo-3H-benzo[f]chromen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (15a) () share the benzocoumarin core but differ in substituents. These derivatives exhibit high melting points (>300°C) due to strong intermolecular interactions, which may limit solubility compared to the target compound. However, they demonstrate potent cytotoxic activity against cancer cell lines (e.g., melanoma, leukemia), with IC₅₀ values in the nanomolar range .

B. 1,3,4-Oxadiazole-Linked Quinazolinones The compound 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one () shares the 5-(4-methylphenyl)-1,3,4-oxadiazole moiety but replaces the benzocoumarin with a quinazolinone core. This structural variation results in a higher activity score (9.3 vs. 7.1 for benzocoumarin analogues), suggesting that the quinazolinone scaffold enhances target affinity .

C. Coumarin-Carbazole Hybrids
Compounds like 2-(5-(9-Ethyl-9H-carbazol-3-yl)-1-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-3H-benzo[f]chromen-3-one (6c) () integrate carbazole and pyrazoline groups. These hybrids exhibit moderate anticancer activity (IC₅₀: 10–50 µM) but lower melting points (189–236°C) compared to benzocoumarin-oxadiazole derivatives, likely due to reduced crystallinity from bulky substituents .

Physicochemical Properties

The target compound’s predicted logP (lipophilicity) is higher than hydroxyl-substituted analogues (e.g., 2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one , ), which may enhance membrane permeability but reduce water solubility. Melting points for oxadiazole-containing derivatives range widely (205–360°C), influenced by hydrogen bonding and π-π stacking .

Biological Activity

The compound 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H15N3O2
  • Molecular Weight : 313.35 g/mol

The presence of the oxadiazole ring is significant for its biological activity. Oxadiazoles are known for their ability to interact with various biological targets, contributing to their therapeutic potential.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit substantial anticancer properties. A study highlighted that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induction of apoptosis
1,3,4-Oxadiazole Derivative AA549 (Lung)15.0Inhibition of cell proliferation
1,3,4-Oxadiazole Derivative BHeLa (Cervical)10.0Modulation of cytokine release

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. Studies show that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound displayed moderate antibacterial effects against selected pathogens .

Table 2: Antimicrobial Activity

CompoundTarget OrganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
1,3,4-Oxadiazole Derivative CEscherichia coli12
1,3,4-Oxadiazole Derivative DPseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its effect on inflammatory markers. The reduction in levels of pro-inflammatory cytokines like IL-6 and TNF-α was significant in treated cell lines . This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the oxadiazole class:

  • Study on Cytotoxicity : A recent investigation into various oxadiazole derivatives found that those with substituted phenyl groups exhibited enhanced cytotoxicity against solid tumor cell lines compared to their unsubstituted counterparts .
  • Mechanistic Insights : Molecular docking studies revealed that the interaction between oxadiazole derivatives and target proteins involved hydrophobic interactions and hydrogen bonding. This interaction is crucial for their anticancer activity.

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